2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide is a chiral compound with significant potential in various fields of scientific research. This compound features a bromobenzyl group attached to an amino-propanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
AOUBRJALMCFLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-N-methylpropanamide and 3-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Procedure: The (S)-2-amino-N-methylpropanamide is reacted with 3-bromobenzyl bromide in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: Similar in structure but lacks the amide functionality.
3-Bromobenzyl bromide: Similar in structure but lacks the amino and amide groups.
N-(3-Bromobenzyl)-N-methylamine: Similar but lacks the propanamide backbone.
Uniqueness
(S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide is unique due to its chiral nature and the presence of both amino and amide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-bromobenzyl)-N-methylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an amino group, a bromobenzyl moiety, and a methylpropanamide backbone. Its molecular formula is CHBrNO, with a molar mass of approximately 271.15 g/mol. The bromine atom's position on the phenyl ring significantly influences its chemical reactivity and biological interactions.
The biological activity of 2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide primarily involves interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding to hydrophobic pockets in target proteins, while the amide group facilitates hydrogen bonding, which can modulate enzyme activity or receptor function.
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
2. Anticancer Effects
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating signaling pathways associated with cell survival and death .
3. Enzyme Inhibition
2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide has shown promise as an enzyme inhibitor. It interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders .
Case Studies
Case Study 1: Anticancer Activity
In a study involving NSCLC cell lines, treatment with 2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS), highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 10 µM, suggesting its potential utility in developing new antimicrobial therapies.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molar Mass | 271.15 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in NSCLC cells |
| Enzyme Inhibition | Modulates key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
